OADS

CLC chloride channels Antiporter selectivity Electrophysiology

Electrophysiologists studying CLC transporters often face off-target effects from broad-spectrum blockers like DIDS. OADS solves this by selectively inhibiting the ClC-ec1 antiporter without affecting human ClC-1 channels at 30 µM. • Antiporter-specific: IC50 29 µM against ClC-ec1; zero inhibition of ClC-1 at 30 µM. • Lipid-environment probe: 4-fold higher affinity in PE/PG vs. PE/CLN liposomes (Ki 7.3 vs. 32 µM). • Reversible inhibition: complete washout in 4-10 min, enabling paired bilayer controls. Supplied as off-white to light yellow solid powder with validated purity; custom synthesis and bulk packaging available on request.

Molecular Formula C30H40N2Na2O8S2
Molecular Weight 666.76
CAS No. 5970-15-0
Cat. No. B609701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOADS
CAS5970-15-0
SynonymsOADS
Molecular FormulaC30H40N2Na2O8S2
Molecular Weight666.76
Structural Identifiers
SMILESCCCCCCCC(NC1=CC=C(/C=C/C(C=CC(NC(CCCCCCC)=O)=C2)=C2S(=O)(O[Na])=O)C(S(=O)(O[Na])=O)=C1)=O
InChIInChI=1S/C30H42N2O8S2.2Na/c1-3-5-7-9-11-13-29(33)31-25-19-17-23(27(21-25)41(35,36)37)15-16-24-18-20-26(22-28(24)42(38,39)40)32-30(34)14-12-10-8-6-4-2;;/h15-22H,3-14H2,1-2H3,(H,31,33)(H,32,34)(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2/b16-15+;;
InChIKeyVJDXKLKSELFZME-VRZXRVJBSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

OADS: Selective ClC-ec1 Antiporter Inhibitor


OADS (4,4′-octanamidostilbene-2,2′-disulfonate) is a synthetic small-molecule inhibitor specifically designed to target the ClC-ec1 chloride/proton antiporter [1]. It belongs to the stilbene disulfonate class and is widely used in biophysical and biochemical research to dissect the functional mechanisms of the CLC protein family . As a research tool compound, OADS provides a crucial chemical probe for distinguishing between the transport activities of CLC antiporters and passive CLC channels [1].

Designed Selectivity Engineered for ClC-ec1 antiporter-specific studies; discriminates from passive CLC channels
Reversible Binding Supports washout controls and kinetic assays not possible with irreversible blockers
Stilbene Disulfonate Probe Research tool for CLC family biophysical and biochemical characterization

Why Generic Blockers Cannot Replace OADS in Antiporter Studies


Simple substitution of OADS with common, broad-spectrum CLC channel blockers like DIDS (4,4′-diisothiocyanatostilbene-2,2′-disulfonic acid) or NPPB (5-nitro-2-(3-phenylpropylamino)benzoic acid) is scientifically invalid for studies requiring antiporter-specific inhibition [1]. OADS was rationally engineered to exhibit selective binding to the intracellular vestibule of the ClC-ec1 antiporter, a feature absent in its parent scaffold DIDS and other generic chloride channel antagonists [1]. Critically, OADS demonstrates no specific inhibitory effect on the human ClC-1 channel, a key selectivity milestone that prevents off-target ion channel interference in electrophysiological and flux assays . The quantitative evidence provided below establishes OADS as the definitive probe for discriminating CLC antiporter function from that of related CLC channels.

OADS (Targeted Antiporter Inhibitor) Generic Blockers (DIDS, NPPB)
Designed intracellular vestibule binding versus broad-spectrum channel blockade may shift experimental interpretation
No ClC-1 inhibition at relevant concentrations vs. potential off-target ion channel effects
Reversible kinetics allow washout controls, contrasting with irreversible modification by DIDS

OADS Selectivity & Potency Profile


No Inhibition of Human ClC-1 Channel

OADS demonstrates remarkable selectivity by showing no specific inhibition of the human ClC-1 channel at a concentration (30 µM) that exceeds the IC50 for its intended target, ClC-ec1 (29 µM). In contrast, its isomer, cis-OADS, shows some inhibitory effect on ClC-1 under the same conditions [1].

ClC-1 Selectivity
Head-to-head
OADS: no effect on ClC-1 at 30 µM; cis-OADS: observable inhibition
Supports antiporter-specific assay design
Inside-out patch clamp, Xenopus oocytes
CLC chloride channels Antiporter selectivity Electrophysiology

Affinity Modulation by Lipid Environment

The potency of OADS is highly dependent on the lipid environment. In PE/PG (phosphatidylethanolamine/phosphatidylglycerol) liposomes, OADS exhibits a significantly higher affinity (Ki = 7.3 µM) for ClC-ec1 compared to its affinity in PE/CLN (phosphatidylethanolamine/cardiolipin) liposomes (Ki = 32 µM) [1].

Lipid-Dependent Ki
Reported
Ki 7.3 µM (PE/PG) vs. 32 µM (PE/CLN)
Lipid composition markedly influences apparent affinity
Cl− efflux assay, reconstituted proteoliposomes
Lipid-protein interactions Biochemical reconstitution Cl− efflux assays

Reversible Inhibition Kinetics

OADS acts as a reversible inhibitor of ClC-ec1 in planar lipid bilayers. Inhibition induced by 3.3 µM OADS was completely reversed within 4-10 minutes following perfusion with an OADS-free solution [1]. This contrasts with the irreversible covalent modification exhibited by its parent scaffold, DIDS.

Reversible Binding
Head-to-head
OADS: complete reversal in 4–10 min; DIDS: irreversible
Enables washout and kinetic experimental designs
Planar lipid bilayer, 3.3 µM OADS
Reversible inhibition Planar lipid bilayer Single-channel electrophysiology

Voltage-Dependent Inhibitory Potency

The inhibitory potency of OADS is voltage-dependent. In planar lipid bilayer recordings, OADS demonstrates a Ki of 2.9 µM at -100 mV, which is slightly more potent than its Ki of 3.4 µM at +100 mV [1]. This voltage-dependent behavior is a distinctive characteristic of its interaction with the ClC-ec1 antiporter.

Voltage-Dependent Ki
Reported
Ki 2.9 µM (-100 mV); 3.4 µM (+100 mV)
Voltage-dependent binding informs protocol design
Planar lipid bilayer electrophysiology
Voltage-dependent inhibition Planar lipid bilayer Ion channel gating

OADS Key Research Applications


Discriminating Antiporter vs. Channel Activity

OADS is the optimal tool for electrophysiologists seeking to isolate the contribution of CLC antiporters in complex biological membranes. Its proven selectivity over the human ClC-1 channel, as demonstrated by the absence of inhibition at 30 µM, ensures that observed current changes are specifically due to ClC-ec1 antiporter blockade and not off-target channel effects [1].

Probing Lipid-Dependent Transport Modulation

Given its 4-fold higher affinity for ClC-ec1 in PE/PG liposomes (Ki=7.3 µM) compared to PE/CLN liposomes (Ki=32 µM) [1], OADS serves as a sensitive probe for investigating how the lipid environment regulates membrane protein function. Researchers can use this differential potency to study lipid-protein interactions in defined, cell-free systems.

CLC-Mediated Pathways in Disease Models

OADS is a critical reagent for in vitro and ex vivo studies exploring the role of CLC antiporters in disease pathology. While not a therapeutic, its use as a chemical probe can help validate target engagement and elucidate downstream signaling pathways associated with osteoporosis and neurodegenerative diseases .

Reversible Inhibition Controls in Bilayer Experiments

The complete reversibility of OADS inhibition (within 4-10 minutes after washout) makes it invaluable for planar lipid bilayer studies requiring tight temporal control over transporter activity [1]. This allows for internal controls and repeated measurements on the same bilayer, enhancing data reproducibility compared to irreversible inhibitors like DIDS.

Application
Selection Property
Validation Focus
CLC antiporter/channel discrimination
ClC-1 selectivity profile
Patch-clamp selectivity validation
Lipid environment modulation studies
Lipid-dependent affinity variation
Reconstitution system standardization
Disease-model pathway elucidation
Antiporter-specific chemical probe
Target engagement and signaling pathway assessment
Reversible inhibition bilayer assays
Complete washout reversibility
Internal control and repeated-measure reproducibility

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